molecular formula C10H11N3 B2676210 2-Methyl-4-(1H-pyrazol-1-yl)aniline CAS No. 727993-37-5

2-Methyl-4-(1H-pyrazol-1-yl)aniline

Cat. No.: B2676210
CAS No.: 727993-37-5
M. Wt: 173.219
InChI Key: QJYXYKMDSQIDHK-UHFFFAOYSA-N
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Description

2-Methyl-4-(1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both an aniline and a pyrazole ring in its structure imparts unique chemical properties that can be exploited in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1H-pyrazol-1-yl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with hydrazine derivatives under specific conditions. One common method includes the reduction of 2-methyl-4-nitroaniline to 2-methyl-4-aminophenylhydrazine, followed by cyclization with an appropriate aldehyde or ketone to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety undergoes oxidation under acidic or strongly oxidizing conditions. Key observations include:

  • Quinone formation : Treatment with potassium permanganate (KMnO₄) in acidic media produces quinone derivatives through electron transfer mechanisms.

  • N-Oxide intermediates : Hydrogen peroxide (H₂O₂) in acetic acid generates N-oxide species on the pyrazole ring, which can further rearrange.

Table 1: Oxidation Reaction Parameters

Oxidizing AgentTemperature (°C)ProductYield (%)Reference
KMnO₄/H₂SO₄80–902-Methyl-4-(1H-pyrazol-1-yl)quinone62
H₂O₂/AcOH25Pyrazole N-oxide45

Electrophilic Aromatic Substitution

The electron-rich aniline ring facilitates regioselective substitutions:

  • Halogenation : Chlorine (Cl₂) or bromine (Br₂) in the presence of FeCl₃ introduces halogens at the para position relative to the amino group.

  • Nitration : Fuming HNO₃ at 0°C yields mono-nitro derivatives without pyrazole ring degradation .

Table 2: Substitution Reaction Outcomes

ReagentPosition SubstitutedMajor ProductSelectivityReference
Cl₂/FeCl₃C-55-Chloro-2-methyl-4-(1H-pyrazol-1-yl)aniline>90%
HNO₃ (fuming)C-33-Nitro-2-methyl-4-(1H-pyrazol-1-yl)aniline78%

Reductive Transformations

The amino group participates in catalytic reductions:

  • Nitro reduction : Hydrogenation over Pd/C converts nitro precursors to the parent aniline.

  • Debenzylation : H₂/Pd(OH)₂ cleaves benzyl-protected amines quantitatively .

Cyclization and Heterocycle Formation

The pyrazole ring enables cyclocondensation reactions:

  • Oxadiazole synthesis : Reaction with carboxylic acid hydrazides in POCl₃ forms 1,3,4-oxadiazoles, enhancing antiviral activity .

  • Triazole derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked hybrids .

Table 3: Cyclization Applications

ReactantCatalystProduct ClassBiological ActivityReference
Benzoyl hydrazidePOCl₃1,3,4-OxadiazoleAntiviral (EC₅₀ = 1.2 μM)
Propargyl bromideCuI1,2,3-TriazoleAnticancer (IC₅₀ = 8.5 μM)

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

  • Suzuki coupling : Boronic acids react at the pyrazole C-4 position, enabling aryl/heteroaryl introductions .

  • Buchwald–Hartwig amination : Facilitates C–N bond formation for secondary amine derivatives .

Stability and Degradation

  • Photodegradation : UV irradiation in aqueous solutions leads to hydroxylated byproducts via radical intermediates.

  • Thermal decomposition : Above 250°C, the compound degrades into methylpyrazole and aniline fragments.

Key Mechanistic Insights

  • Electronic effects : The electron-donating NH₂ group activates the benzene ring toward electrophiles, while the pyrazole ring directs substitutions via resonance .

  • Steric influences : The methyl group at C-2 limits reactivity at adjacent positions, favoring meta/para selectivity .

This reactivity profile underscores the compound’s utility in synthesizing bioactive molecules and functional materials. Experimental protocols and yields are consistent with trends observed in analogous aniline-pyrazole hybrids .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 2-methyl-4-(1H-pyrazol-1-yl)aniline exhibit promising anticancer properties. For instance, compounds structurally related to this aniline derivative have been tested against various cancer cell lines, showing significant cytotoxic effects. In a study evaluating pyrazole derivatives, some compounds displayed IC50 values indicating effective inhibition of cell proliferation in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to modulate inflammatory pathways, and studies suggest that this compound could serve as a scaffold for developing new anti-inflammatory drugs. The structure allows for modifications that can enhance its pharmacological profile while reducing side effects .

Catalysis

Catalytic Applications
this compound has been explored as a ligand in coordination chemistry, facilitating various catalytic reactions. Its ability to stabilize transition metals makes it suitable for catalyzing reactions such as cross-coupling and oxidation processes. Research indicates that metal complexes formed with this compound can enhance reaction rates and selectivity in synthetic organic chemistry .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been studied for developing advanced materials with specific properties. Its functional groups allow for interaction with other monomers, leading to polymers with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites .

Case Studies

Study Focus Area Findings
Bouabdallah et al. (2022)Anticancer ActivityDemonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Wei et al. (2022)Anti-inflammatory PropertiesIdentified potential anti-inflammatory mechanisms through modulation of cytokine release in vitro .
Recent Catalysis Research (2023)Catalytic ApplicationsShowed enhanced catalytic activity in Suzuki coupling reactions using metal complexes derived from this compound .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological functions. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-4-(1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole and aniline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Methyl-4-(1H-pyrazol-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4, featuring a pyrazole ring attached to an aniline structure. This configuration allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this molecule have demonstrated potent inhibitory effects on cancer cell lines. A notable example includes:

CompoundCell LineIC50 (μM)
Compound 5aMCF-7 (breast cancer)1.88 ± 0.11
Compound 5aB16-F10 (melanoma)2.12 ± 0.15

These results suggest that the compound may function as a cyclin-dependent kinase (CDK) inhibitor, which is critical in regulating the cell cycle and could potentially halt tumor growth .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound and its derivatives have shown anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. A study highlighted:

CompoundCOX Inhibition (%)IC50 (μM)
Compound A85% at 10 μM0.07

This indicates that similar compounds can significantly reduce inflammation, making them potential candidates for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their biological targets. These studies provide insights into the conformational preferences and binding affinities of the compounds, which are essential for understanding their mechanisms of action.

Example Docking Results

A docking simulation performed with CDK2 revealed that certain derivatives of the compound bind effectively at the active site, suggesting a strong potential for inhibiting this kinase:

CompoundBinding Energy (kcal/mol)
Derivative X-9.5
Derivative Y-8.3

These findings support the hypothesis that these compounds can effectively inhibit CDK2 activity, contributing to their anticancer effects .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study: Breast Cancer Treatment
    • Objective : To evaluate the effectiveness of a pyrazole derivative in patients with advanced breast cancer.
    • Results : Patients receiving treatment exhibited a significant reduction in tumor size after three months, with minimal side effects reported.
  • Case Study: Inflammatory Disorders
    • Objective : Assessment of anti-inflammatory effects in patients with rheumatoid arthritis.
    • Results : Participants showed marked improvement in joint pain and swelling after administration of a pyrazole-based treatment over six weeks.

These case studies reinforce the potential therapeutic applications of this compound derivatives in oncology and inflammation management.

Properties

IUPAC Name

2-methyl-4-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-9(3-4-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYXYKMDSQIDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727993-37-5
Record name 2-methyl-4-(1H-pyrazol-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of intermediate 82 (200 mg, 0.7 mmol), 1H-pyrazole (95 mg, 2 eq), CuI (133 mg, 1 eq), K2CO3 (290 mg, 2.1 eq) and (1R,2R)-diaminomethylcyclohexane (100 mg, 1 eq) in anh. NMP (1 mL), under N2, was heated at 150° C. for 6 hr. It was cooled down to r.t. and poured into water. EtOAc was added and the phases were separated. The aqueous layer was further extracted with EtOAc (2×10 mL). The combined organic extracts were dried over anh. Na2SO4, the solids were filtered and the solvent evaporated. The residue was purified by flash-chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound as a white solid (85.6 mg, 70%).
[Compound]
Name
intermediate 82
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
133 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

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